molecular formula C10H10N2O3 B13179170 5-(Azetidin-1-yl)-2-nitrobenzaldehyde

5-(Azetidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B13179170
M. Wt: 206.20 g/mol
InChI Key: WJYFQWUEWNAZOH-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)-2-nitrobenzaldehyde ( 1882586-23-3) is a benzaldehyde derivative featuring an azetidine substituent and a nitro functional group, with the molecular formula C10H10N2O3 and a molecular weight of 206.20 . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research, particularly in the construction of novel molecular hybrids and conjugates with potential biological activity. The structural motifs present in this compound—specifically the azetidine and nitroaryl groups—are of significant interest in the design and synthesis of new antibacterial agents . Research into azetidinone derivatives, which are closely related to this compound, has been explored as a strategy to overcome antibiotic resistance in pathogenic bacteria . The compound acts as a key synthetic intermediate that can be further functionalized; the aldehyde group is a reactive handle for condensation and formation of more complex structures, while the electron-withdrawing nitro group can influence the electronic properties of the aromatic system and may be reduced to other functional groups, such as amines, to access different chemotypes. The primary research application of this compound is in the development of potential therapeutic agents. It is strictly for laboratory research use as a chemical intermediate or standard. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(azetidin-1-yl)-2-nitrobenzaldehyde

InChI

InChI=1S/C10H10N2O3/c13-7-8-6-9(11-4-1-5-11)2-3-10(8)12(14)15/h2-3,6-7H,1,4-5H2

InChI Key

WJYFQWUEWNAZOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 Azetidin 1 Yl 2 Nitrobenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions. Its reactivity is enhanced by the strong electron-withdrawing effect of the adjacent nitro group.

The aldehyde functionality of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde readily undergoes condensation reactions with primary amines and related nucleophiles to form imines, also known as Schiff bases. evitachem.comnih.gov This reaction is fundamental in organic synthesis and typically involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. nih.gov

The reaction with hydrazines produces hydrazones, which are valuable intermediates in further synthetic transformations. For instance, N-acylhydrazones, a related class of compounds, are synthesized from the condensation of aldehydes with acylhydrazides. beilstein-journals.org The general mechanism for these reactions involves the formation of a carbinolamine intermediate which then dehydrates to yield the final C=N double bond product.

Below is a table illustrating the expected products from the condensation of this compound with representative nucleophiles.

NucleophileReagent NameProduct ClassHypothetical Product Structure
Aniline (B41778) PhenylamineImine (Schiff Base)N-(5-(azetidin-1-yl)-2-nitrobenzylidene)aniline
Hydrazine DiazaneHydrazone(5-(azetidin-1-yl)-2-nitrophenyl)methanimine
Hydroxylamine (B1172632) OxidoazaniumOximeThis compound oxime
Semicarbazide HydrazinecarboxamideSemicarbazone2-((5-(azetidin-1-yl)-2-nitrophenyl)methylene)hydrazine-1-carboxamide

The aldehyde carbon in this compound is highly electrophilic, a characteristic amplified by the electron-withdrawing nature of both the ortho-nitro group and the formyl group itself. evitachem.comnih.gov This makes it susceptible to nucleophilic attack from a wide range of nucleophiles. The process involves the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield the final alcohol product. This pathway is the initial step in reactions such as Grignard reactions, Wittig reactions, and the formation of cyanohydrins.

The aldehyde group exists in an intermediate oxidation state and can be readily either oxidized or reduced.

Oxidation: The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 5-(Azetidin-1-yl)-2-nitrobenzoic acid. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder, more selective oxidants like silver oxide (Ag₂O) as used in the Tollens' test.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (5-(Azetidin-1-yl)-2-nitrophenyl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose as it reduces aldehydes and ketones without affecting more robust functional groups like nitroarenes. jsynthchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation, though they may simultaneously reduce the nitro group. evitachem.com

Chemistry of the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to be transformed into other nitrogen-containing functionalities. nih.gov

The most common and synthetically useful transformation of the aromatic nitro group is its reduction to a primary amine. nih.govorganic-chemistry.org This conversion of this compound would yield 2-amino-5-(azetidin-1-yl)benzaldehyde. This reaction can be accomplished through various methods, including catalytic hydrogenation or the use of metals in acidic media. organic-chemistry.orggoogle.com

The reduction process is a six-electron transfer that proceeds through nitroso and hydroxylamine intermediates. nih.gov A wide array of reagents and catalysts have been developed for this purpose, offering varying degrees of chemoselectivity. organic-chemistry.org For instance, systems like NaBH₄ in the presence of transition metal complexes can selectively reduce nitro groups. jsynthchem.com

The table below summarizes several common methods used for the reduction of aromatic nitro compounds.

MethodReagents/CatalystTypical ConditionsReference
Catalytic HydrogenationH₂, Pd/C, PtO₂Room temperature to moderate heat, various pressures nih.gov
Metal in AcidFe/HCl, Sn/HCl, Zn/HClReflux organic-chemistry.org
Transfer HydrogenationHydrazine, Formic AcidCatalyzed by Fe, Pd organic-chemistry.org
HydrosilylationTrichlorosilane (HSiCl₃), tertiary amineMild conditions organic-chemistry.orggoogle.com
Borohydride SystemsNaBH₄ / Ni(PPh₃)₄Ethanol solvent jsynthchem.com

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. chegg.com

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms, as shown in its resonance structures. This effect is particularly strong when the nitro group is positioned ortho or para to another functional group.

In this compound, these effects have significant consequences. The strong electron withdrawal deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Furthermore, it greatly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. evitachem.comnih.gov The presence of the nitro group makes the protons on the aromatic ring more acidic and can facilitate nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the ring, although the primary reactive sites remain the aldehyde and nitro groups themselves. nih.gov The combined deactivating effect of the nitro and aldehyde groups makes electrophilic attack on the ring difficult.

Structural and Mechanistic Aspects of the Azetidine (B1206935) Ring

The chemical behavior of this compound is significantly influenced by the properties of its four-membered azetidine ring. This nitrogen-containing heterocycle's reactivity is largely dictated by its inherent ring strain, which makes it a versatile component in organic synthesis while maintaining greater stability than its three-membered counterpart, aziridine. rsc.orgrsc.org

The azetidine ring is characterized by considerable ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. researchgate.net This strain energy, approximately 25.4 kcal/mol, is intermediate between that of the highly strained aziridines (approx. 27.7 kcal/mol) and the much more stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This inherent strain is a key driver of the azetidine moiety's reactivity, particularly in reactions involving ring opening. rsc.orgresearchgate.net

Despite this strain, azetidines are notably more stable and easier to handle than aziridines, striking a balance between stability and reactivity. rsc.orgrsc.org The stability of the azetidine ring in this compound is also influenced by the electronic effects of the substituted benzaldehyde (B42025) group. However, the presence of the strained ring introduces potential decomposition pathways not typically observed in larger ring systems. nih.gov For instance, studies on related N-substituted azetidines have shown that they can undergo acid-mediated intramolecular decomposition. nih.govacs.org

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)Relative Stability
Aziridine327.7Low
Azetidine425.4Moderate
Pyrrolidine55.4High
Piperidine6~0Very High
Data sourced from general findings on heterocyclic chemistry. researchgate.netrsc.org

The strain energy of the azetidine ring makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. rsc.org These transformations are typically promoted by nucleophiles or acids and can proceed with a high degree of regioselectivity, which is often controlled by the electronic and steric nature of the substituents on the ring. magtech.com.cn

For this compound, nucleophilic attack is a probable pathway for ring opening. The reaction often requires activation of the azetidine, for example, through the use of a Lewis acid or by conversion to a quaternary azetidinium salt. magtech.com.cnresearchgate.net The regioselectivity of the nucleophilic attack is governed by electronic effects; nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn In the case of this compound, the N-substituent is an electron-withdrawing aryl group, which would influence the cleavage of the C-N bond. magtech.com.cn

Acid-promoted ring expansion is another potential transformation. Protonation of the azetidine nitrogen enhances the ring's electrophilicity, facilitating cleavage of a C-N bond to form a carbocation intermediate that can be trapped by a nucleophile, leading to larger ring structures. rsc.org

Table 2: Overview of Azetidine Ring-Opening Reactions
Reaction TypePromoter/CatalystGeneral MechanismPotential Outcome
Nucleophilic Ring OpeningStrong Nucleophiles, Lewis AcidsNucleophilic attack on a ring carbon adjacent to the nitrogen. magtech.com.cnFormation of γ-substituted amines. rsc.org
Acid-Promoted Ring ExpansionBrønsted or Lewis AcidsN-protonation followed by C-N bond cleavage and interception by a nucleophile. rsc.orgSynthesis of larger heterocycles (e.g., pyrrolidines, piperidines).
Reductive Ring OpeningReducing Agents (e.g., H₂, metal catalyst)Cleavage of C-N bonds via reduction.Formation of acyclic amines.
This table summarizes general reaction types applicable to azetidine rings. rsc.orgmagtech.com.cn

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate some of its angular strain. researchgate.net This puckering is a dynamic process, and the conformational preference can be significantly influenced by the nature and position of substituents on the ring. researchgate.net For a 1-substituted azetidine like this compound, the bulky 2-nitrobenzyl group attached to the nitrogen atom will play a crucial role in determining the ring's preferred conformation and the barrier to ring inversion.

Participation in Multi-Component Reactions for Complex Molecule Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govsemanticscholar.org These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. researchgate.net

The structure of this compound, featuring a reactive aldehyde group, makes it a prime candidate for participation in various MCRs. The aldehyde functionality can readily react with amines and other nucleophiles to form imine intermediates, which are central to many well-known MCRs. nih.gov

For example, this compound could serve as the aldehyde component in reactions such as:

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

The Strecker Reaction: A three-component reaction between an aldehyde, an amine, and cyanide to synthesize α-aminonitriles. nih.gov

The Povarov Reaction: A formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, using an aniline, an aldehyde, and an activated alkene. nih.gov

In these contexts, the azetidinyl-nitro-substituted aryl framework would be incorporated into the final complex molecule, providing a route to novel scaffolds with potential applications in various areas of chemical research. The use of this specific benzaldehyde derivative allows for the introduction of the unique azetidine ring and the synthetically versatile nitro group into the MCR products.

Table 3: Potential Multi-Component Reactions for this compound
Reaction NameOther ComponentsResulting Product Class
Ugi ReactionAmine, Carboxylic Acid, Isocyanideα-Acylamino amides
Strecker SynthesisAmine, Cyanide Sourceα-Aminonitriles
Povarov ReactionAniline, Dienophile (activated alkene)Tetrahydroquinolines
Kabachnik–Fields ReactionAmine, Dialkyl Phosphiteα-Aminophosphonates
This table lists potential MCRs where this compound could function as the aldehyde component. nih.govnih.gov

Despite a comprehensive search for experimental data on the chemical compound "this compound," no specific research findings pertaining to its advanced spectroscopic and structural characterization were found in the available resources. Consequently, the detailed analysis as outlined in the user's request cannot be provided at this time.

The search yielded information on related compounds, such as the parent molecule 2-nitrobenzaldehyde (B1664092) and other derivatives. This included general spectroscopic characteristics and some crystal structure information for analogous molecules. For instance, studies on the ultraviolet-visible (UV-Vis) absorption spectra of nitrobenzaldehyde isomers are available, providing insights into the electronic properties of the nitrobenzaldehyde chromophore. Similarly, crystallographic data for a related compound, 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, exists, which features a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

However, specific experimental data—including ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, Raman, Mass Spectrometry, X-ray Crystallography, and UV-Vis spectroscopy—for the precise molecule of "this compound" could not be located. Without this foundational data, a scientifically accurate and detailed article adhering to the requested structure of advanced spectroscopic and structural characterization is not possible to generate.

Further experimental research would be required to elucidate the specific spectroscopic and structural properties of this compound and to fulfill the detailed analytical scope of the proposed article.

Computational Chemistry and Theoretical Studies of 5 Azetidin 1 Yl 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometric and electronic properties of organic compounds. For 5-(Azetidin-1-yl)-2-nitrobenzaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular architecture. nih.govnih.gov

The optimization of the molecular geometry reveals key structural parameters. The planarity of the benzene (B151609) ring is influenced by its substituents: the electron-donating azetidine (B1206935) group and the electron-withdrawing nitro and aldehyde groups. The nitro group is often slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent aldehyde group. researchgate.net The azetidine ring itself possesses a puckered conformation.

Key electronic properties derived from DFT calculations include the distribution of Mulliken atomic charges, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich azetidinyl-phenyl moiety, while the LUMO is concentrated on the electron-deficient nitrobenzaldehyde portion of the molecule. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C(aldehyde)-H ~1.10 Å
C=O (aldehyde) ~1.22 Å
C-N (nitro) ~1.48 Å
N-O (nitro) ~1.23 Å
C-N (azetidine) ~1.38 Å
Bond Angle O-C-H (aldehyde) ~120.5°
O-N-O (nitro) ~124.0°
Dihedral Angle C-C-N-O (nitro) ~25-35°

Note: These are representative values based on DFT calculations of similar substituted nitrobenzaldehydes.

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -2.8 eV
HOMO-LUMO Gap ~ 3.7 eV
Dipole Moment ~ 5.5 D

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to various possible conformations. researchgate.net The most significant rotations occur around the C-N bond connecting the azetidine ring to the phenyl ring and the C-C bond between the phenyl ring and the aldehyde group.

Reaction Pathway Simulations and Transition State Analysis

Computational simulations can elucidate potential reaction pathways and determine the associated activation energies by locating transition states. For this compound, several reactions are of interest, such as the reduction of the nitro group, oxidation of the aldehyde, or electrophilic aromatic substitution.

For instance, the Henry reaction, an aldol-like addition of a nitroalkane to the aldehyde group, can be modeled to understand its mechanism and stereoselectivity. researchgate.netresearchgate.netmdpi.com DFT calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The calculated activation barriers provide a quantitative measure of the reaction kinetics. Analysis of the transition state geometry reveals the key atomic interactions that govern the reaction's progress. Such simulations are invaluable for predicting reaction outcomes and designing more efficient synthetic routes. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The calculated chemical shifts for this compound would reflect the electronic environment of each nucleus. For example, the aldehyde proton would appear at a characteristic downfield shift, while the protons of the azetidine ring would have distinct shifts due to their chemical and magnetic non-equivalence.

IR and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic displacements. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. Characteristic peaks would include the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro group, and various vibrations associated with the aromatic and azetidine rings. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The electronic transitions for this compound would likely involve π → π* and n → π* transitions, influenced by the interplay of the donor and acceptor groups on the aromatic ring. scispace.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C (aldehyde) ~190
C-NO₂ ~150
C-N (azetidine) ~145
Aromatic CHs 110-130
Azetidine CH₂s 50-60

Note: Predicted values are relative to TMS and are illustrative.

In Silico Design of Related Scaffolds and Catalyst Development

The structural and electronic information obtained from computational studies of this compound can be leveraged for the in silico design of novel molecules with tailored properties. nih.govjmchemsci.com By modifying the substituents on the aromatic ring or the azetidine moiety, it is possible to tune the electronic properties, reactivity, and potential biological activity. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors with a specific activity, guiding the design of more potent analogs. nih.govosti.gov

Furthermore, the nitroaromatic scaffold itself can be explored for applications in catalyst development. The electron-withdrawing nature of the nitro group can influence the catalytic activity of metal complexes coordinated to the molecule. Computational modeling can be used to design and evaluate the performance of such potential catalysts for various organic transformations, such as reduction reactions. mdpi.com The insights gained from simulating catalyst-substrate interactions can accelerate the discovery of new and more efficient catalytic systems.

Applications of 5 Azetidin 1 Yl 2 Nitrobenzaldehyde in Chemical Research

Utilization as a Synthetic Intermediate for Novel Heterocyclic Compounds

The molecular architecture of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde makes it an adept precursor for the synthesis of a wide array of novel heterocyclic compounds. The strategic placement of the reactive aldehyde and nitro groups allows for sequential or tandem reactions to construct complex ring systems.

Building Block for Polyheterocyclic Systems

The synthesis of polyheterocyclic systems—molecules containing multiple fused or linked heterocyclic rings—often relies on starting materials with multiple, orthogonally reactive functional groups. This compound fits this role adeptly. For instance, the aldehyde can undergo a condensation reaction with an active methylene (B1212753) compound, followed by the reduction of the nitro group to an amine. This newly formed amino group can then participate in an intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the original benzene (B151609) ring. This strategy, known as a domino or cascade reaction, is a powerful method for rapidly building molecular complexity. nih.gov Research on other densely functionalized azetidine (B1206935) ring systems has demonstrated their utility in gaining access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net

For example, a common synthetic route involves the reaction of a 2-nitrobenzaldehyde (B1664092) derivative with a compound containing a reactive methylene group (e.g., a malonate ester or a ketone) in a Knoevenagel or Claisen-Schmidt condensation. The resulting intermediate can then undergo reductive cyclization, where the nitro group is reduced (e.g., using catalytic hydrogenation or a reducing agent like sodium dithionite) to an amine, which spontaneously cyclizes onto the newly introduced side chain to form quinolines, indoles, or other related polyheterocyclic structures.

Precursor to Structurally Diverse Organic Scaffolds

Beyond fused systems, this compound is a precursor to a multitude of structurally diverse organic scaffolds. The term "scaffold" refers to the core molecular framework of a molecule. The ability to manipulate the aldehyde, nitro group, and even the azetidine ring allows chemists to generate a wide range of molecular shapes and functionalities from a single starting material. nih.govresearchgate.net

The aldehyde can be converted into a variety of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), alkenes (via Wittig-type reactions), and imines (via condensation with primary amines). Each of these transformations opens up new avenues for further chemical synthesis. The reduction of the nitro group to an amine provides a key nucleophilic site for acylation, alkylation, or diazotization reactions, further expanding the accessible chemical space. This versatility makes the compound a valuable starting point in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules for screening in drug discovery and materials science. nih.govresearchgate.net

Table 1: Reactivity of Functional Groups in this compound

Functional Group Common Reaction Types Potential Products
Aldehyde Condensation, Wittig Reaction, Grignard Reaction, Reduction, Oxidation Imines, Alkenes, Secondary Alcohols, Carboxylic Acids
Nitro Reduction Primary Amines
Azetidine N-Alkylation, Ring-Opening Quaternized Azetidinium Salts, Substituted Propylamines
Aromatic Ring Electrophilic/Nucleophilic Aromatic Substitution Further substituted benzene derivatives

Role in the Development of Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. The efficiency and selectivity of these catalysts are critically dependent on the structure of the chiral ligand that coordinates to the metal center. nih.gov Nitrogen-containing heterocycles are a prevalent feature in many successful chiral ligands. researchgate.net

While direct examples of this compound being used as a ligand are not extensively documented, its structure contains key elements for such applications. The azetidine nitrogen atom can act as a coordinating atom for a transition metal. The compound can be elaborated into more complex chiral ligands. For example, the aldehyde could be used to build a larger structure containing other coordinating groups (like phosphines or oxazolines), resulting in a bidentate or tridentate ligand where the azetidinyl moiety plays a role in defining the chiral environment around the metal. nih.govmdpi.com The development of such modular ligands, where different components can be easily varied, is a major focus in catalysis research. nih.govresearchgate.net

Integration into Advanced Organic Synthesis Methodologies (e.g., Macrocycle Synthesis)

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science. Their synthesis, however, can be challenging due to entropic factors that disfavor ring formation. Advanced synthetic methodologies are often required to efficiently construct these complex architectures.

Aldehyde-containing building blocks are frequently employed in macrocyclization reactions, particularly in multicomponent reactions like the Ugi reaction, which can form complex peptide-like macrocycles in a single step. The aldehyde group of this compound can serve as the carbonyl component in such reactions. Furthermore, the azetidine ring itself can be a beneficial feature, acting as a "turn-inducing element" that pre-organizes the linear precursor into a conformation more amenable to cyclization, thereby increasing the efficiency of the macrocycle formation.

Application as Chemical Probes for Mechanistic Organic Chemistry Investigations

Chemical probes are molecules designed to study biological processes or, in this context, to investigate the mechanisms of chemical reactions. The unique electronic and steric properties of this compound make it a potential candidate for such studies.

For instance, its reactivity in a given reaction could be compared to that of simpler molecules like 2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzaldehyde. By comparing reaction rates and product distributions, chemists can gain insight into the electronic influence of the electron-donating azetidinyl group versus other substituents. The related compound 2-nitrobenzaldehyde is well-known as a chemical actinometer, a compound used to measure light intensity in photochemical experiments, because it undergoes a clean photo-induced rearrangement. researchgate.net This suggests that this compound could also possess interesting photochemical properties, potentially serving as a probe for photochemical reaction mechanisms. Additionally, the azide (B81097) group, which can be generated from the corresponding amine (via reduction of the nitro group), is a key functional group for bioorthogonal chemistry, used in "click" reactions to label molecules in complex environments. nih.gov

Potential in Materials Science Research

The applications of organic molecules in materials science are vast, encompassing polymers, dyes, and electronic materials. The structure of this compound suggests potential in several of these areas, excluding any biological functions.

Polymer Precursors: The aldehyde functionality provides a reactive handle for polymerization. It can undergo reactions to form various types of polymers, such as polyesters (after oxidation to a carboxylic acid) or polyimines. The azetidine and nitro groups would then be pendant functionalities along the polymer chain, imparting specific properties like solubility, thermal stability, or affinity for certain surfaces.

Dyes for Chemical Systems: The molecule possesses a classic "push-pull" electronic structure. The azetidinyl group is an electron-donating group (the "push"), and the nitro and aldehyde groups are electron-withdrawing groups (the "pull"). This charge separation across the aromatic ring is a common feature in organic dyes. By modifying the structure, it may be possible to tune the molecule's absorption and emission properties, making it a candidate for use as a dye or sensor in non-biological chemical systems.

Future Research Directions and Challenges in 5 Azetidin 1 Yl 2 Nitrobenzaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

A primary challenge in the synthesis of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde and its derivatives lies in the development of methodologies that are both efficient and environmentally benign. Traditional synthetic routes for similar nitroaromatic compounds can involve harsh nitration conditions, leading to isomeric mixtures and significant waste streams. researchgate.net Likewise, nucleophilic aromatic substitution (SNAr) reactions to introduce the azetidine (B1206935) ring often require high temperatures and polar aprotic solvents.

Future research is directed towards "green chemistry" principles to mitigate these issues. Key areas of investigation include:

Novel Catalysis: The design and application of reusable, heterogeneous catalysts could offer milder reaction conditions and easier product purification. nih.gov This aligns with a broader trend of developing new catalysts to enhance the efficiency and sustainability of chemical synthesis. nih.gov

Process Optimization: Minimizing solvent use, reducing the number of synthetic steps through tandem or one-pot reactions, and improving atom economy are critical goals. New synthetic routes for precursors like 2-nitrobenzaldehyde (B1664092) are being explored to reduce safety and environmental hazards associated with their production. researchgate.net

Alternative Energy Sources: The exploration of microwave-assisted or mechanochemical syntheses could potentially shorten reaction times and reduce energy consumption.

ChallengeFuture Research DirectionPotential Benefit
Harsh reaction conditionsDevelopment of novel heterogeneous catalystsMilder conditions, easier purification
Isomeric mixture formationImproved regioselective synthesis methodsHigher purity and yield
Use of hazardous solventsExploration of solvent-free or aqueous reactionsReduced environmental impact
Multiple synthetic stepsDesign of one-pot or tandem reactionsIncreased efficiency, less waste

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay between the three distinct functional groups of this compound presents a complex but opportunity-rich reactivity landscape. A significant challenge is achieving selective transformations of one functional group without affecting the others.

Future research will likely focus on uncovering novel reactivity and leveraging the unique electronic and steric properties of the molecule.

Selective Reductions: Developing methods to selectively reduce the nitro group to an amine or the aldehyde to an alcohol would provide access to key intermediates for further diversification.

Strain-Release Functionalization: The strained four-membered azetidine ring is a prime candidate for strain-release reactions, which can be used to construct more complex, polycyclic scaffolds. uni-muenchen.de

Photoredox and Electrochemical Methods: These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods, potentially unlocking new reaction pathways for the nitroaromatic system.

Integration into Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis of this compound and its analogues from batch processing to continuous flow systems presents a considerable opportunity. The primary challenges involve adapting multi-step sequences to a flow environment and managing potential issues like clogging from solid intermediates or byproducts. nih.gov

The integration into flow chemistry is a key future direction for several reasons:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions like nitration. nih.govflinders.edu.au This is particularly advantageous for handling potentially energetic nitro compounds. flinders.edu.au

Scalability and Reproducibility: Flow chemistry provides a more straightforward path from laboratory-scale synthesis to larger-scale production compared to traditional batch methods. nih.gov

High-Throughput Derivatization: Automated flow platforms can be employed to rapidly generate libraries of derivatives by systematically varying reagents in a sequential manner, accelerating the discovery of new molecules with desired properties. nih.govyoutube.com

PlatformAdvantageResearch Focus
Flow Chemistry Improved safety, heat transfer, scalabilityOptimization of reaction conditions (flow rate, temperature), reactor design
Automated Synthesis High-throughput library generationIntegration of purification and analysis modules, development of robust protocols

Advanced Computational Studies for Rational Design and Property Prediction

While experimental work remains crucial, advanced computational chemistry offers a powerful tool for accelerating research and development. The challenge lies in the computational expense and accuracy of modeling a molecule with the specific electronic features and ring strain of this compound.

Future research will increasingly rely on computational methods for:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways and transition states can help in understanding reactivity and optimizing reaction conditions.

Property Prediction: Quantum mechanics and molecular mechanics simulations can predict key properties of new derivatives, such as electronic properties, conformational preferences, and potential interactions with biological targets.

Rational Design: Computational tools can guide the synthesis of new molecules by predicting which structural modifications are most likely to result in desired properties, a concept known as rational design. rsc.org This predictive power helps to prioritize synthetic targets, saving significant time and resources.

Design of New Functional Materials and Chemical Systems Utilizing its Scaffold

The this compound scaffold is a promising building block for the creation of advanced functional materials. The primary challenge is to understand how the molecular properties of this scaffold can be translated into macroscopic material functions.

Future research directions in this area are broad and interdisciplinary:

Polymer Chemistry: The aldehyde and the nitro group (after reduction to an amine) provide two reactive handles for polymerization, enabling the synthesis of novel polymers with unique thermal or optical properties.

Supramolecular Chemistry: The rigid, polar structure could be incorporated into larger systems for molecular recognition, sensing, or the construction of self-assembling systems like gels or liquid crystals.

Materials Science: Derivatives could be explored for applications in organic electronics or as components of metal-organic frameworks (MOFs), where the nitrogen atoms of the azetidine and the oxygen atoms of the nitro group could act as coordination sites.

Stereoselective Synthesis and Derivatization Strategies

Introducing stereocenters onto the azetidine ring or in substituents opens the door to chiral applications but presents a significant synthetic challenge. Controlling the three-dimensional arrangement of atoms is one of the most demanding aspects of modern organic synthesis. nih.gov

Future research will focus on precise control over stereochemistry:

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure derivatives of this compound is a key goal. This could involve using chiral catalysts or chiral auxiliaries. nih.gov

Diastereoselective Functionalization: For molecules with existing stereocenters, developing reactions that selectively form one diastereomer over others is crucial. uni-muenchen.de Strategies such as α-lithiation of N-protected azetidines followed by trapping with electrophiles represent a viable approach to functionalizing the ring stereoselectively. uni-muenchen.de

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azetidine ring is another established strategy for ensuring stereochemical control.

StrategyDescriptionChallenge
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer.Catalyst design and optimization.
Chiral Auxiliaries Temporarily attaching a chiral group to guide a stereoselective reaction.Attachment and removal of the auxiliary.
Substrate Control Using an existing stereocenter in the molecule to direct the stereochemistry of a new center.Understanding the directing effects.

Q & A

Q. How can researchers optimize the synthesis of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde to improve yield and purity?

  • Methodological Answer : Optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst). For nitrobenzaldehyde derivatives, polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates. Catalytic bases (e.g., K₂CO₃) may enhance nucleophilic substitution between azetidine and nitro-substituted benzaldehydes. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can improve purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~9.8 ppm (aldehyde proton), δ ~7.5–8.5 ppm (aromatic protons), δ ~3.5–4.0 ppm (azetidine ring protons). ¹³C NMR will confirm the aldehyde carbon (~190 ppm) and nitro group attachment via deshielding effects.
  • FT-IR : Look for C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular ion [M+H]⁺ (calculated m/z for C₁₀H₁₁N₂O₃: 207.0775).
  • X-ray Crystallography : For structural confirmation, grow single crystals in ethanol/dichloromethane and analyze packing motifs (e.g., hydrogen bonding between nitro and azetidine groups) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a tightly sealed container under inert atmosphere (N₂/Ar) to prevent degradation.
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Reference safety data for structurally similar aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde) for emergency measures .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon).
  • Simulate transition states for azetidine ring opening or nitro group reduction.
  • Compare with experimental kinetic data (e.g., rate constants for reactions with amines or Grignard reagents) to validate models. Software like Gaussian or ORCA can be used .

Q. What strategies resolve contradictions in reported biological activity data for azetidine-containing nitroaromatic compounds?

  • Methodological Answer :
  • Conduct meta-analyses of published IC₅₀ values, noting variations in assay conditions (e.g., cell lines, incubation times).
  • Reproduce key studies with standardized protocols (e.g., TLR7-9 inhibition assays using HEK293 cells transfected with reporter genes).
  • Use structure-activity relationship (SAR) models to isolate contributions of the nitro and azetidine groups. Cross-reference patent data (e.g., TLR antagonist derivatives) to identify critical substituents .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~300 nm) and HPLC.
  • Identify degradation products (e.g., nitro reduction to amine or aldehyde oxidation to carboxylic acid) using LC-MS.
  • Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Common side reactions include over-nitration (due to excess HNO₃) or azetidine ring opening under acidic conditions.
  • Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., nitronium ion formation).
  • Quench aliquots at timed intervals and analyze by GC-MS to track byproduct formation.
  • Modify reaction stoichiometry (e.g., 1:1.2 molar ratio of benzaldehyde precursor to azetidine) to suppress dimerization .

Key Research Challenges

  • Stereochemical Control : The azetidine ring’s conformational flexibility may lead to unintended stereoisomers during functionalization. Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) can address this .
  • Biological Target Specificity : While nitro groups enhance electrophilicity, they may non-specifically react with cellular thiols. Mask the nitro group as a prodrug (e.g., nitroreductase-activated) to improve selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.